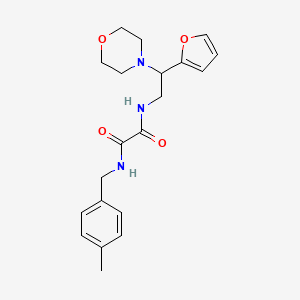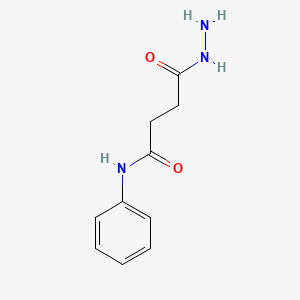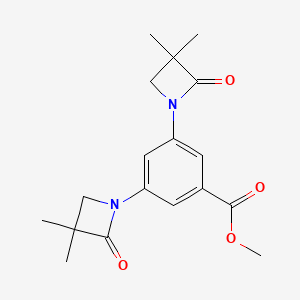
N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is a heterocyclic compound that features a quinoxaline core substituted with a 1-methylpyrazole group. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical applications. The incorporation of the 1-methylpyrazole moiety further enhances its chemical and biological properties, making it a compound of interest in medicinal chemistry and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine typically involves the condensation of 1-methylpyrazole with a quinoxaline derivative. One common method includes the reaction of 1-methylpyrazole-4-carbaldehyde with 2-aminoquinoxaline under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated quinoxaline derivatives, amines, thiols, dimethylformamide (DMF) as solvent.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mecanismo De Acción
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
1-methylpyrazole: A related compound with distinct chemical properties.
Quinazoline: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is unique due to the combination of the quinoxaline and 1-methylpyrazole moieties, which confer enhanced biological activity and chemical stability. This makes it a valuable compound for drug development and other scientific research applications .
Propiedades
IUPAC Name |
N-(1-methylpyrazol-4-yl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-17-8-9(6-14-17)15-12-7-13-10-4-2-3-5-11(10)16-12/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODQIBSFSFNDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2769988.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2769989.png)

![Tert-butyl 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carboxylate](/img/structure/B2769994.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2769995.png)

![1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2769998.png)



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770005.png)


![5-[(4-benzylpiperazin-1-yl)(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2770010.png)
